咖啡因

描述

Caffeidine is a naturally occurring alkaloid found in various plants, including coffee beans, tea leaves, and cacao pods. It is known for its stimulating effects on the central nervous system, making it a popular ingredient in beverages and medications. Caffeidine is chemically related to other xanthine alkaloids such as theobromine and theophylline.

科学研究应用

Caffeidine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of alkaloid chemistry and synthesis.

Biology: Investigated for its effects on cellular metabolism and enzyme activity.

Medicine: Studied for its potential therapeutic effects, including its use as a stimulant and its role in treating conditions like apnea in premature infants.

Industry: Utilized in the production of energy drinks, pharmaceuticals, and cosmetics.

作用机制

Target of Action

Caffeidine, commonly known as caffeine, primarily targets the adenosine receptors in the central nervous system . It acts as an antagonist to all four subtypes of adenosine G-protein-coupled receptors (GPCRs), which are critical drug targets for treating heart failure, cancer, and neurological diseases . The effects of caffeine on alertness and combating drowsiness are specifically related to the antagonism of the A2a receptor .

Mode of Action

Caffeine interacts with its targets by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors . Additionally, caffeine increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Biochemical Pathways

Caffeine affects several biochemical pathways. It stimulates metabolic rate by enhancing the breakdown of fat and raising thermogenesis, a process where the body generates heat and energy from digesting food . It can also enhance force production by mobilizing calcium stored in muscles, which is essential for muscle contraction .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolism is influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The molecular and cellular effects of caffeine’s action are diverse. It affects gene activity in neurons in a brain region called the hippocampus . After a learning task, animals that had received caffeine exhibited a larger boost in the activity of genes involved in processes such as memory formation than mice that hadn’t consumed caffeine . Caffeine also increases levels of the neurotransmitter dopamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine. The majority of studies have found that caffeine adsorption is more efficient in an acidic or neutral environment . The pore structure of the adsorbent is another important factor that influences adsorption efficiency .

生化分析

Biochemical Properties

Caffeine belongs to the group of methylxanthines that exert a direct effect on adenosine receptors associated with inhibitory or excitatory G proteins . This interaction leads to the modification of cyclic AMP activity and intracellular calcium flow, producing alterations in the modulation system of neurotransmitters dopamine and glutamate . The regulation of these neurotransmission systems generates protection against inflammation of the central nervous system .

Cellular Effects

Caffeine has a significant impact on various types of cells and cellular processes. It acts by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, caffeine affects gene activity in neurons in a brain region called the hippocampus .

Molecular Mechanism

Caffeine’s primary mechanism of action is as an adenosine receptor antagonist in the brain . It has a three-dimensional structure similar to that of adenosine, which allows it to bind and block its receptors . Caffeine also increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caffeine change over time. For instance, continuous strong light stimulation was observed to cause caffeine reduction in tea leaves . Moreover, caffeine’s impact on various cellular processes aids in cancer research and exploration of the interactions between caffeine and various bodily processes .

Dosage Effects in Animal Models

In animal models, the effects of caffeine vary with different dosages. For example, caffeine shows excellent biological properties, such as antioxidant, anti-inflammatory, and anticarcinogenic, as well as protection against cardiovascular, diabetes, neurological, allergic, respiratory, and other therapeutic activities . Excessive intake of caffeine can cause insomnia, palpitations, and other uncomfortable symptoms .

Metabolic Pathways

Caffeine is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .

Transport and Distribution

Caffeine is transported and distributed within cells and tissues. It easily passes through epithelial tissue, so from the first sip, caffeine is entering your bloodstream through the lining of your mouth, throat, esophagus, and stomach .

Subcellular Localization

Caffeine is localized in various subcellular compartments. For instance, in tea plants, members of purine permeases (PUPs) were identified, which are not only located in the plasma membrane but also widely distributed as circular organelles in cells .

准备方法

Synthetic Routes and Reaction Conditions

Caffeidine can be synthesized through several methods, including the methylation of xanthine derivatives. One common synthetic route involves the reaction of theobromine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of caffeidine often involves the extraction of the compound from natural sources. For example, caffeine can be extracted from coffee beans using solvents like dichloromethane or ethyl acetate. The extracted caffeine is then purified through crystallization or chromatography techniques.

化学反应分析

Types of Reactions

Caffeidine undergoes various chemical reactions, including:

Oxidation: Caffeidine can be oxidized to form different derivatives, such as paraxanthine.

Reduction: Reduction of caffeidine can yield compounds like theobromine.

Substitution: Caffeidine can undergo substitution reactions, particularly at the nitrogen atoms in its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Paraxanthine, theobromine, and theophylline.

Reduction: Theobromine and related compounds.

Substitution: Various alkylated or acylated derivatives of caffeidine.

相似化合物的比较

Caffeidine is similar to other xanthine alkaloids such as:

Theobromine: Found in cacao and chocolate, theobromine has milder stimulant effects compared to caffeidine.

Theophylline: Used in the treatment of respiratory diseases like asthma, theophylline has bronchodilator properties.

Paraxanthine: A metabolite of caffeidine, paraxanthine has similar stimulant effects but is less potent.

Uniqueness

Caffeidine is unique in its widespread use and popularity as a stimulant. Its ability to enhance alertness and cognitive function makes it a valuable compound in both everyday life and scientific research.

属性

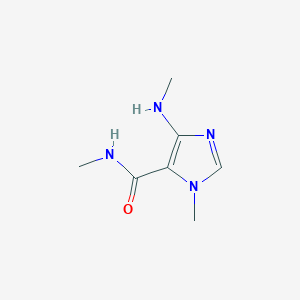

IUPAC Name |

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXJOYPHLKLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173862 | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-90-1 | |

| Record name | Caffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is caffeidine and how is it relevant to human health?

A1: Caffeidine (1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole) is a product of caffeine's alkaline hydrolysis [, ]. While caffeine itself is not considered carcinogenic, caffeidine raises concerns due to its potential to form carcinogenic N-nitroso compounds upon nitrosation, particularly in the context of specific dietary habits [].

Q2: How does caffeidine contribute to the formation of carcinogenic compounds?

A2: Research indicates that caffeidine can undergo nitrosation under conditions mimicking those used to prepare salted tea common in Kashmir, India, a region with a high incidence of esophageal and gastric cancers []. This process leads to the formation of mononitrosocaffeidine (MNC), an asymmetric nitrosamine, and dinitrosocaffeidine (DNC), a N-nitrosamide [].

Q3: Can you elaborate on the carcinogenicity of MNC and DNC observed in animal models?

A4: Chronic oral administration of MNC in BD-IX rats primarily led to nasal cavity tumors, diagnosed as neuroepitheliomas and squamous cell carcinoma []. Conversely, DNC induced squamous cell carcinoma of the forestomach with frequent metastasis to the peritoneum []. These findings underline the distinct organ-specific carcinogenicity of these caffeidine-derived N-nitroso compounds.

Q4: What is known about the metabolic transformation of mononitrosocaffeidine (MNC)?

A5: Research suggests that MNC might be metabolically activated through enzymatic demethylation, leading to the formation of N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC) []. This metabolite is hypothesized to interact with cellular DNA and/or proteins, potentially contributing to carcinogenesis [].

Q5: Besides nitrosation, are there other chemical reactions caffeidine can undergo?

A6: Yes, caffeidine serves as a versatile building block in organic synthesis. It can undergo condensation reactions with α, β-unsaturated carboxylic acid derivatives, leading to the formation of imidazo[4, 5-e][1, 4]diazepine derivatives, some of which have shown promising arterial relaxing activities [].

Q6: How is caffeidine typically synthesized?

A7: Caffeidine is most commonly obtained through the alkaline hydrolysis of caffeine [, ]. This process can be controlled to optimize the yield of caffeidine. Additionally, the reaction conditions can influence the formation of other byproducts, such as caffeidine acid [, ].

Q7: Are there any analytical methods for the detection and quantification of caffeidine?

A8: While specific details on analytical methods for caffeidine are limited in the provided research, the synthesis and characterization of caffeidine nitrate offer a potential avenue []. This salt form could be explored as a reference standard for developing analytical techniques like high-performance liquid chromatography (HPLC) to detect and quantify caffeidine in various matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。